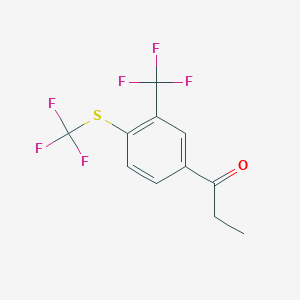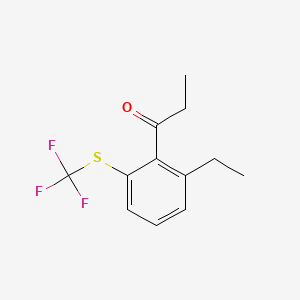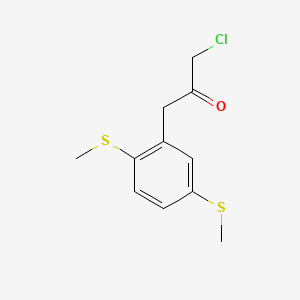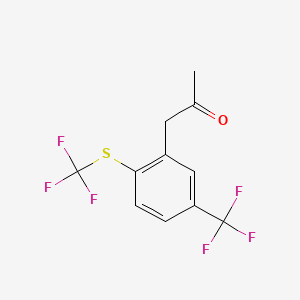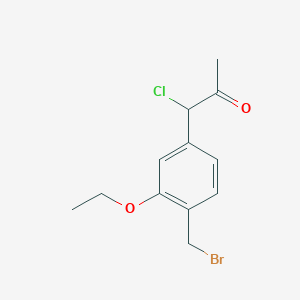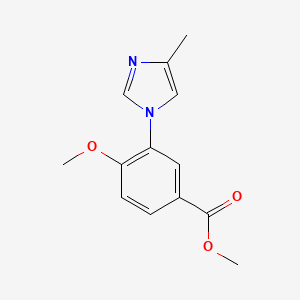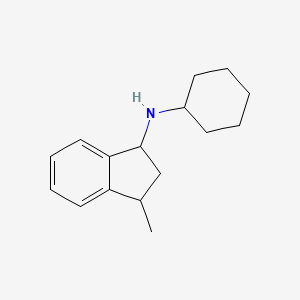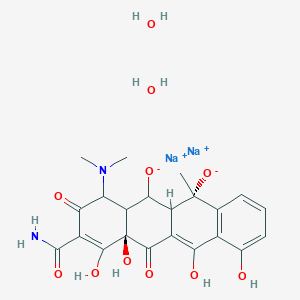
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of tetracycline, a broad-spectrum antibiotic produced by Streptomyces bacteria . It is known for its potent antibacterial properties and is used in the treatment of various infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate involves several steps. One common method includes the fermentation of Streptomyces bacteria to produce tetracycline, followed by chemical modifications to obtain the desired compound . The reaction conditions typically involve the use of glacial acetic acid, hydrochloric acid, and acetone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and continuous fermentation processes are common in industrial settings .
化学反応の分析
Types of Reactions
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
科学的研究の応用
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
類似化合物との比較
Similar Compounds
Tetracycline: The parent compound with similar antibacterial properties.
Oxytetracycline: Another derivative with slightly different chemical properties.
Doxycycline: A more stable and potent derivative used in various medical applications
Uniqueness
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is unique due to its specific chemical structure, which provides enhanced stability and efficacy compared to its analogs. Its ability to undergo various chemical modifications makes it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C22H26N2Na2O11 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC名 |
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate |
InChI |
InChI=1S/C22H22N2O9.2Na.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;;;/h4-6,12-14,17,25-26,30,33H,1-3H3,(H2,23,31);;;2*1H2/q-2;2*+1;;/t12?,13?,14?,17?,21-,22+;;;;/m1..../s1 |
InChIキー |
NSCFTLJQJHGVOC-WNCROWFDSA-N |
異性体SMILES |
C[C@@]1(C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
正規SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


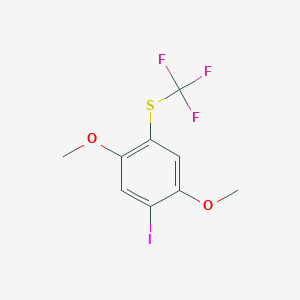
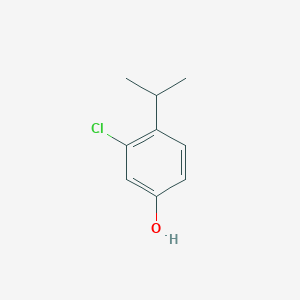
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
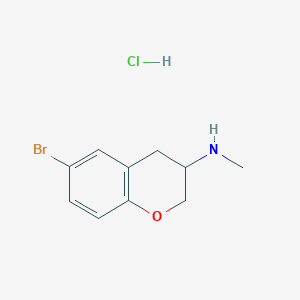
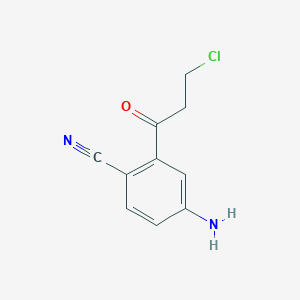
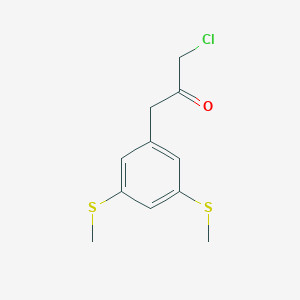
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
